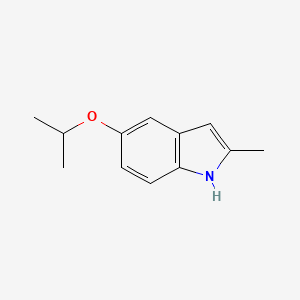

5-isopropoxy-2-methyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-propan-2-yloxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8(2)14-11-4-5-12-10(7-11)6-9(3)13-12/h4-8,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWFFWFMKZGCNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 5-Isopropoxy-2-Methyl-1H-Indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-isopropoxy-2-methyl-1H-indole. This document details a proposed synthetic pathway, predicted analytical data, and standardized experimental protocols relevant to its preparation and identification. The information presented herein is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and materials science.

Introduction

Indole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and biologically active compounds. The unique electronic properties and structural features of the indole nucleus allow for diverse functionalization, leading to a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of an isopropoxy group at the 5-position and a methyl group at the 2-position of the indole ring is anticipated to modulate the compound's lipophilicity, metabolic stability, and receptor-binding interactions, making this compound a compound of significant interest for further investigation.

Proposed Synthesis: Fischer Indole Synthesis

A plausible and widely utilized method for the synthesis of 2,5-disubstituted indoles is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone or aldehyde. For the synthesis of this compound, the proposed precursors are (4-isopropoxyphenyl)hydrazine and acetone.

Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: Proposed Fischer indole synthesis pathway for this compound.

Experimental Protocols

The following are detailed, exemplary protocols for the synthesis and characterization of this compound.

Synthesis of this compound

Materials:

-

(4-isopropoxyphenyl)hydrazine hydrochloride

-

Acetone

-

Ethanol

-

Concentrated Sulfuric Acid (or Polyphosphoric Acid)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve (4-isopropoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol. To this solution, add acetone (1.2 eq). The mixture is stirred at room temperature for 1-2 hours until the formation of the hydrazone is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cyclization: The reaction mixture containing the hydrazone is cooled in an ice bath. Concentrated sulfuric acid (or polyphosphoric acid, PPA) is added dropwise as the catalyst. The reaction is then heated to reflux (typically 80-100 °C) for 2-4 hours. The progress of the cyclization is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-water. The aqueous mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude material is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Characterization Workflow

The following diagram outlines the standard workflow for the characterization of the synthesized compound.

Caption: Standard workflow for the characterization of this compound.

Predicted Characterization Data

The following tables summarize the predicted analytical data for this compound based on the analysis of structurally related compounds and spectroscopic principles.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.26 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 85 - 95 °C (Estimated) |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, DCM |

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | br s | 1H | N-H (indole) |

| ~7.15 | d | 1H | H-7 |

| ~7.05 | d | 1H | H-4 |

| ~6.75 | dd | 1H | H-6 |

| ~6.10 | s | 1H | H-3 |

| ~4.50 | sept | 1H | -OCH(CH₃)₂ |

| ~2.40 | s | 3H | 2-CH₃ |

| ~1.35 | d | 6H | -OCH(CH₃)₂ |

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~154.0 | C-5 |

| ~136.0 | C-2 |

| ~131.0 | C-7a |

| ~129.0 | C-3a |

| ~111.0 | C-7 |

| ~110.0 | C-4 |

| ~102.0 | C-6 |

| ~100.0 | C-3 |

| ~70.0 | -OCH(CH₃)₂ |

| ~22.0 | -OCH(CH₃)₂ |

| ~14.0 | 2-CH₃ |

Table 4: Predicted FTIR and Mass Spectrometry Data

| Technique | Predicted Peaks/Fragments |

| FTIR (cm⁻¹) | ~3400 (N-H stretch), ~2970 (C-H stretch, sp³), ~1620, 1480 (C=C stretch, aromatic), ~1240 (C-O stretch, ether) |

| Mass Spec (m/z) | 189 [M]⁺ (Molecular Ion), 174 [M-CH₃]⁺, 130 [M-C₃H₇O]⁺ |

Potential Biological Significance

While the specific biological activities of this compound have not been extensively reported, the indole scaffold is a cornerstone of many biologically active molecules. The introduction of alkoxy groups at the 5-position of the indole ring has been shown to be a viable strategy for the development of compounds with a range of therapeutic applications. For instance, some 5-alkoxyindole derivatives have been investigated for their potential as antihistaminic agents. Furthermore, the modulation of lipophilicity by the isopropoxy group may enhance the compound's ability to cross cellular membranes, potentially improving its bioavailability and efficacy in various biological systems. Further screening of this compound against a panel of biological targets is warranted to fully elucidate its pharmacological profile.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed Fischer indole synthesis offers a reliable and scalable route to this novel compound. The predicted analytical data serves as a benchmark for its structural confirmation. Given the prevalence of the indole nucleus in medicinal chemistry, this compound represents a promising candidate for further investigation in drug discovery and development programs.

Spectroscopic Data of 5-Isopropoxy-2-methyl-1H-indole: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropoxy-2-methyl-1H-indole is a substituted indole derivative. The indole scaffold is a core structural motif in a vast array of biologically active compounds and pharmaceuticals. A thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, providing unambiguous confirmation of a molecule's identity and purity. This document outlines the expected spectroscopic profile of this compound and provides detailed, generalized experimental protocols for acquiring the necessary data.

Predicted Spectroscopic Data of this compound

While specific data is unavailable, predictions for the key spectroscopic signatures can be made based on the structure:

-

¹H NMR: Expect signals corresponding to the isopropoxy group (a septet for the CH and a doublet for the two CH₃ groups), a singlet for the 2-methyl group, aromatic protons on the indole ring, and a broad singlet for the N-H proton. The aromatic protons' splitting pattern will be indicative of the 5-substitution.

-

¹³C NMR: Signals for the isopropoxy carbons, the 2-methyl carbon, and the eight carbons of the indole core are expected. The carbon bearing the isopropoxy group will be significantly shifted downfield.

-

IR Spectroscopy: Look for characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic region, and C-O stretching from the isopropoxy group.

-

Mass Spectrometry: The molecular ion peak (M⁺) for C₁₂H₁₅NO is expected at m/z = 189.26. Fragmentation patterns would likely involve the loss of the isopropoxy group or parts thereof.

Spectroscopic Data of Analog Compounds

To provide a tangible reference, the following tables summarize the spectroscopic data for 2-methyl-1H-indole and 5-methoxy-2-methyl-1H-indole.

2-Methyl-1H-indole

| Parameter | Value | Reference |

| Molecular Formula | C₉H₉N | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

Table 1: ¹H NMR Data of 2-Methyl-1H-indole (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| 7.73 | br s | N-H | [2] |

| 7.51 | d | H-7 | [2] |

| 7.24 | d | H-4 | [2] |

| 7.10 | t | H-6 | [2] |

| 7.06 | t | H-5 | [2] |

| 6.20 | s | H-3 | [2] |

| 2.40 | s | 2-CH₃ | [2] |

Table 2: ¹³C NMR Data of 2-Methyl-1H-indole (in Dioxane)

| Chemical Shift (δ) ppm | Assignment | Reference |

| 135.5 | C-7a | Spectrabase |

| 135.2 | C-2 | Spectrabase |

| 128.5 | C-3a | Spectrabase |

| 120.7 | C-5 | Spectrabase |

| 119.8 | C-6 | Spectrabase |

| 119.5 | C-4 | Spectrabase |

| 110.1 | C-7 | Spectrabase |

| 99.9 | C-3 | [3] |

| 13.5 | 2-CH₃ | Spectrabase |

Table 3: IR and MS Data of 2-Methyl-1H-indole

| Technique | Key Peaks/Values | Reference |

| IR (KBr pellet, cm⁻¹) | 3425 (N-H), 3050, 2900, 1600, 1450, 740 | [3] |

| MS (EI, m/z) | 131 (M⁺), 130, 103, 77 | [4] |

5-Methoxy-2-methyl-1H-indole

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO | [5] |

| Molecular Weight | 161.20 g/mol | [5] |

Table 4: ¹H NMR Data of 5-Methoxy-2-methyl-1H-indole

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| ~7.8 (broad) | br s | N-H | [6] |

| 7.15 | d | H-7 | [6] |

| 6.95 | d | H-4 | [6] |

| 6.75 | dd | H-6 | [6] |

| 6.10 | s | H-3 | [6] |

| 3.80 | s | 5-OCH₃ | [6] |

| 2.35 | s | 2-CH₃ | [6] |

Table 5: ¹³C NMR Data of 5-Methoxy-2-methyl-1H-indole

| Chemical Shift (δ) ppm | Assignment | Reference |

| 153.8 | C-5 | [7] |

| 136.2 | C-2 | [7] |

| 131.5 | C-7a | [7] |

| 129.2 | C-3a | [7] |

| 111.5 | C-6 | [7] |

| 110.5 | C-7 | [7] |

| 101.8 | C-4 | [7] |

| 99.8 | C-3 | [7] |

| 55.9 | 5-OCH₃ | [7] |

| 13.6 | 2-CH₃ | [7] |

Table 6: IR and MS Data of 5-Methoxy-2-methyl-1H-indole

| Technique | Key Peaks/Values | Reference |

| IR (cm⁻¹) | Data not readily available in searches | |

| MS (m/z) | Data not readily available in searches |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 or 500 MHz spectrometer.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Set the appropriate spectral width, number of scans (typically 8-16 for ¹H), and relaxation delay.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

4.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is often required, typically 20-50 mg in 0.7 mL of deuterated solvent.

-

Data Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C.[8]

-

-

Data Processing:

-

Process the data similarly to ¹H NMR.

-

Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film):

-

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound, a direct insertion probe with electron ionization (EI) is a common method.[10]

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.[10]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel indole derivative like this compound.

Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic characterization and data analysis for a target molecule.

References

- 1. 1H-Indole, 2-methyl- [webbook.nist.gov]

- 2. 2-Methylindole(95-20-5) 1H NMR [m.chemicalbook.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. 1H-Indole, 2-methyl- [webbook.nist.gov]

- 5. 5-Methoxy-2-methylindole | C10H11NO | CID 70642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

An In-depth Technical Guide to 5-Isopropoxy-2-methyl-1H-indole (CAS 1134334-84-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropoxy-2-methyl-1H-indole, identified by CAS number 1134334-84-1, is a substituted indole derivative. The indole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, making its derivatives, such as this one, of significant interest in the fields of medicinal chemistry and drug discovery.[1][2][3] This technical guide provides a comprehensive overview of the available information on the properties of this compound and outlines general experimental approaches relevant to its class of compounds.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1134334-84-1 | [4] |

| Chemical Name | This compound | [4] |

| Molecular Formula | C₁₂H₁₅NO | [4] |

| Molecular Weight | 189.26 g/mol | [4] |

| Canonical SMILES | CC1=CC2=C(NC1)C=C(C=C2)OC(C)C | N/A |

| Physical Description | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Data not available | N/A |

Suppliers

This compound is available from several chemical suppliers, typically for research and development purposes. It is often categorized under "Bioactive Small Molecules."[4]

| Supplier | Product Name | Notes |

| CP Lab Safety | This compound | For professional manufacturing, research laboratories, and industrial or commercial usage only. Not for medical or consumer use. |

| Santa Cruz Biotechnology | This compound | For proteomics research. |

Experimental Protocols

Specific experimental protocols involving this compound have not been published in peer-reviewed literature. However, based on the general applications of indole derivatives in drug discovery, the following experimental workflows are relevant.[1][2]

General Workflow for Biological Screening

The potential biological activity of a novel indole derivative like this compound is typically assessed through a tiered screening process.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. calpaclab.com [calpaclab.com]

5-Isopropoxy-2-methyl-1H-indole: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Among the vast array of functionalized indoles, 5-isopropoxy-2-methyl-1H-indole stands out as a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. Its unique substitution pattern, featuring an isopropoxy group at the 5-position and a methyl group at the 2-position, offers strategic advantages in modulating physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and application of this compound in organic synthesis.

Synthesis of this compound

The most practical and scalable approach to this compound involves a two-step sequence commencing with the well-established Nenitzescu indole synthesis to construct the core 5-hydroxy-2-methyl-1H-indole intermediate, followed by a Williamson ether synthesis to introduce the isopropoxy group.

Step 1: Synthesis of 5-Hydroxy-2-methyl-1H-indole

The Nenitzescu indole synthesis provides an efficient route to 5-hydroxyindoles from benzoquinone and a β-enamino ester. Large-scale manufacturing processes for 5-hydroxy-2-methyl-1H-indole have been developed, ensuring its availability as a starting material.[1]

Step 2: O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl group of 5-hydroxy-2-methyl-1H-indole can be readily alkylated using an isopropyl halide, such as 2-bromopropane, under basic conditions. The Williamson ether synthesis is a robust and widely used method for the formation of ethers.[2]

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of 5-Hydroxy-2-methyl-1H-indole (Hypothetical Lab-Scale Adaptation)

Procedure:

-

To a stirred solution of 1,4-benzoquinone (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl 3-aminocrotonate (1.1 eq).

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The resulting crude product is then subjected to hydrolysis and decarboxylation, typically by heating with a strong acid (e.g., HCl) or base (e.g., NaOH), to yield 5-hydroxy-2-methyl-1H-indole.

-

The crude product is purified by column chromatography on silica gel.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| 1,4-Benzoquinone | 1.0 | 108.09 |

| Ethyl 3-aminocrotonate | 1.1 | 129.16 |

Note: This is a generalized procedure based on the Nenitzescu indole synthesis. For detailed manufacturing scale conditions, refer to specialized literature.[1]

Synthesis of this compound

Procedure:

-

To a solution of 5-hydroxy-2-methyl-1H-indole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

-

The mixture is stirred at room temperature for 30 minutes to form the corresponding alkoxide.

-

2-Bromopropane (1.5 eq) is then added dropwise to the reaction mixture.

-

The reaction is heated to 60-80 °C and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| 5-Hydroxy-2-methyl-1H-indole | 1.0 | 147.17 |

| Potassium Carbonate | 2.0 | 138.21 |

| 2-Bromopropane | 1.5 | 122.99 |

Spectroscopic Data

Predicted ¹H and ¹³C NMR Data

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known data for 5-methoxy-3-methyl-1H-indole and standard NMR prediction software.[3]

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Integration |

| 1 (NH) | - | ~8.0 | br s | 1H |

| 2 | ~135 | - | - | - |

| 2-CH₃ | ~13 | ~2.4 | s | 3H |

| 3 | ~100 | ~6.2 | s | 1H |

| 3a | ~129 | - | - | - |

| 4 | ~111 | ~7.1 | d | 1H |

| 5 | ~153 | - | - | - |

| 6 | ~112 | ~6.7 | dd | 1H |

| 7 | ~103 | ~6.9 | d | 1H |

| 7a | ~131 | - | - | - |

| O-CH | ~70 | ~4.5 | sept | 1H |

| O-CH(CH₃)₂ | ~22 | ~1.3 | d | 6H |

Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 189. The fragmentation pattern would likely involve the loss of a propyl group (M-43) and subsequent fragmentation of the indole core.

Application in Organic Synthesis: A Building Block for Triptan Analogs

The 5-alkoxyindole moiety is a key feature in several triptan-class drugs used for the treatment of migraine headaches. This compound can serve as a crucial intermediate in the synthesis of novel triptan analogs. A representative synthetic application is the synthesis of a key intermediate for a potential triptan derivative.

Hypothetical Synthesis of a Triptan Intermediate

The following workflow illustrates the potential use of this compound in the synthesis of a triptan-like structure. The Vilsmeier-Haack formylation of the indole at the 3-position provides a key aldehyde intermediate, which can be further elaborated.

References

A Comprehensive Technical Guide to the Synthetic Routes for 5-Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically active compounds, including neurotransmitters, anti-inflammatory agents, and anti-cancer drugs. The specific substitution at the 5-position of the indole ring plays a pivotal role in modulating the pharmacological activity of these molecules. Consequently, the development of efficient and versatile synthetic strategies to access 5-substituted indoles is of paramount importance to the scientific community. This technical guide provides an in-depth review of the most significant synthetic routes, complete with detailed experimental protocols, comparative quantitative data, and mechanistic visualizations to aid researchers in navigating this critical area of organic synthesis.

Classical Approaches to 5-Substituted Indole Synthesis

For decades, classical name reactions have been the bedrock of indole synthesis. These methods, while sometimes requiring harsh conditions, remain relevant for their reliability and scalability in accessing a variety of 5-substituted indole derivatives.

The Fischer Indole Synthesis

First reported in 1883, the Fischer indole synthesis is a robust and widely used method for constructing the indole core.[1][2] The reaction involves the acid-catalyzed cyclization of a (4-substituted)-phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.[2] The choice of acid catalyst can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.[2]

Mechanism of the Fischer Indole Synthesis

The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A[1][1]-sigmatropic rearrangement, followed by the loss of ammonia, leads to the formation of the aromatic indole ring.[1]

Experimental Protocol: Synthesis of 5-Methoxyindole

A representative procedure for the Fischer indole synthesis of a 5-substituted indole is as follows:

-

Hydrazone Formation: To a solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and the desired ketone or aldehyde (e.g., pyruvic acid, 1.0 eq). Stir the mixture at room temperature for 1-2 hours.

-

Cyclization: Add a solution of concentrated sulfuric acid in ethanol to the reaction mixture. Heat the mixture to reflux for 2-4 hours.

-

Work-up and Purification: Cool the reaction mixture and pour it into ice water. Neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| 5-Substituent | Aldehyde/Ketone | Catalyst | Yield (%) |

| -OCH3 | Pyruvic acid | H2SO4/EtOH | 75-85 |

| -Cl | Acetone | ZnCl2 | 60-70 |

| -NO2 | Levulinic acid | Polyphosphoric acid | 50-60 |

Table 1: Representative Yields for Fischer Indole Synthesis of 5-Substituted Indoles.

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis provides a route to 2-arylindoles by reacting an α-bromoacetophenone with an excess of a primary or secondary arylamine.[3] While historically plagued by harsh conditions and low yields, modern modifications, including the use of microwave irradiation, have improved its utility.[3]

Mechanism of the Bischler-Möhlau Indole Synthesis

The reaction initiates with the formation of an α-arylaminoketone intermediate, which then undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by aromatization to yield the indole core.[3]

Experimental Protocol: Synthesis of 5-Chloro-2-phenylindole

-

Intermediate Formation: A mixture of 2-bromo-1-phenylethanone (1.0 eq) and 4-chloroaniline (3.0 eq) is heated at 150-180 °C for 2-4 hours.

-

Cyclization and Work-up: The reaction mixture is cooled and then treated with a solution of hydrochloric acid. The resulting precipitate is filtered, washed with water, and then recrystallized from ethanol to afford the desired 5-chloro-2-phenylindole.

| 5-Substituent | α-Bromoacetophenone | Aniline | Yield (%) |

| -Cl | 2-Bromo-1-phenylethanone | 4-Chloroaniline | 40-50 |

| -CH3 | 2-Bromo-1-phenylethanone | p-Toluidine | 45-55 |

Table 2: Representative Yields for Bischler-Möhlau Synthesis.

The Reissert Indole Synthesis

The Reissert synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base, typically sodium ethoxide.[4][5] The resulting ethyl o-nitrophenylpyruvate is then reductively cyclized to afford an indole-2-carboxylic acid, which can be subsequently decarboxylated.[4][5]

Mechanism of the Reissert Indole Synthesis

The initial Claisen condensation is followed by a reductive cyclization, where the nitro group is reduced to an amine, which then undergoes intramolecular condensation with the adjacent ketone to form the indole ring.

Experimental Protocol: Synthesis of 5-Nitroindole

-

Condensation: To a solution of sodium ethoxide in ethanol, add 2,4-dinitrotoluene (1.0 eq) followed by diethyl oxalate (1.1 eq) at 0 °C. Stir the mixture at room temperature for 12 hours.

-

Reductive Cyclization: The resulting pyruvate intermediate is isolated and then reduced with a reducing agent such as iron in acetic acid or catalytic hydrogenation (H2, Pd/C).

-

Decarboxylation and Work-up: The resulting indole-2-carboxylic acid is heated to its melting point to effect decarboxylation. The crude product is then purified by chromatography.

| 5-Substituent | o-Nitrotoluene Derivative | Yield (%) |

| -NO2 | 2,4-Dinitrotoluene | 60-70 |

| -Cl | 4-Chloro-2-nitrotoluene | 65-75 |

Table 3: Representative Yields for Reissert Indole Synthesis.

The Nenitzescu Indole Synthesis

The Nenitzescu synthesis is a powerful method for the preparation of 5-hydroxyindoles, which are important precursors for many biologically active molecules.[6][7] The reaction involves the condensation of a benzoquinone with a β-enamino ester.[6]

Mechanism of the Nenitzescu Indole Synthesis

The reaction proceeds via a Michael addition of the enamine to the benzoquinone, followed by an intramolecular cyclization and subsequent aromatization to give the 5-hydroxyindole.[7]

Experimental Protocol: Synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate

-

Reaction Setup: To a solution of 1,4-benzoquinone (1.0 eq) in a suitable solvent such as acetone or dichloromethane, add ethyl 3-aminocrotonate (1.0-1.2 eq).[6][8]

-

Reaction and Work-up: Stir the reaction mixture at room temperature for 24-48 hours. The product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

| Benzoquinone | Enamino Ester | Yield (%) |

| 1,4-Benzoquinone | Ethyl 3-aminocrotonate | 50-60 |

| Toluquinone | Ethyl 3-aminocrotonate | 45-55 |

Table 4: Representative Yields for Nenitzescu Indole Synthesis.

Modern Palladium-Catalyzed Syntheses

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted indoles, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods.

The Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of a 2-haloaniline with an internal alkyne to produce 2,3-disubstituted indoles.[9] By choosing an appropriately substituted 4-halo-2-iodoaniline, this method can be effectively used to synthesize 5-substituted indoles.

Mechanism of the Larock Indole Synthesis

The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by alkyne insertion, intramolecular aminopalladation, and reductive elimination to regenerate the catalyst and form the indole product.[9]

Experimental Protocol: Synthesis of a 5-Substituted 2,3-Dialkylindole

-

Reaction Setup: In a sealed tube, combine 4-substituted-2-iodoaniline (1.0 eq), the desired internal alkyne (1.2 eq), a palladium catalyst such as Pd(OAc)2 (5 mol%), a ligand like PPh3 (10 mol%), and a base such as K2CO3 (2.0 eq) in a solvent like DMF.

-

Reaction and Work-up: Heat the reaction mixture at 100-120 °C for 12-24 hours. After cooling, dilute the mixture with water and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

| 5-Substituent | Alkyne | Yield (%) |

| -CH3 | 4-Octyne | 70-80 |

| -F | Diphenylacetylene | 65-75 |

Table 5: Representative Yields for Larock Indole Synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of 5-substituted indoles, a 5-bromo- or 5-iodoindole is typically coupled with a boronic acid or ester.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the indole halide, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.

References

- 1. byjus.com [byjus.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Fischer Indole Synthesis [organic-chemistry.org]

In Silico Prediction of 5-isopropoxy-2-methyl-1H-indole Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] This technical guide outlines a comprehensive in silico approach to predict the bioactivity of a specific derivative, 5-isopropoxy-2-methyl-1H-indole. Due to a lack of extensive experimental data for this particular compound, this document serves as a methodological framework for its computational evaluation. The guide details protocols for predicting physicochemical properties, drug-likeness, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and potential biological targets. Furthermore, a detailed molecular docking protocol against a plausible target, Cyclooxygenase-2 (COX-2), is provided as an exemplary case study for its potential anti-inflammatory activity. The methodologies and workflows presented herein are based on established computational techniques widely used in the early stages of drug discovery.[1][5][6]

Introduction to this compound

This compound is a small, bioactive molecule belonging to the extensive family of indole derivatives.[7] The indole nucleus is a common feature in many biologically active compounds, exhibiting a broad spectrum of pharmacological properties including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antihypertensive effects.[1][2][8] The specific substitutions at the 5- and 2-positions of the indole ring in this compound are expected to modulate its physicochemical and biological properties. In silico prediction methods offer a rapid and cost-effective means to explore the potential bioactivity of such novel compounds before undertaking extensive experimental synthesis and testing.[1][5][6]

In Silico Prediction Workflow

The computational workflow for predicting the bioactivity of this compound is a multi-step process that begins with an analysis of its fundamental chemical properties and progresses to more complex biological interaction studies.

Caption: A generalized workflow for the in silico bioactivity prediction of a small molecule.

Physicochemical Properties and Drug-Likeness

The initial step in the in silico analysis is to predict the physicochemical properties of this compound and assess its drug-likeness based on established rules such as Lipinski's Rule of Five. These parameters are crucial for determining the potential of a compound to be developed into an orally bioavailable drug.

Experimental Protocol: Physicochemical and Drug-Likeness Prediction

-

Input: The 2D structure of this compound is obtained.

-

Software: A computational tool such as SwissADME or similar platforms is utilized for the prediction.[6][8]

-

Parameters to Predict:

-

Molecular Weight (MW)

-

LogP (octanol-water partition coefficient)

-

Number of Hydrogen Bond Donors (HBD)

-

Number of Hydrogen Bond Acceptors (HBA)

-

Topological Polar Surface Area (TPSA)

-

Number of Rotatable Bonds

-

Lipinski's Rule of Five violations

-

-

Analysis: The predicted values are compared against the thresholds defined by Lipinski's rule (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) to evaluate its drug-likeness.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Lipinski's Rule of Five |

| Molecular Formula | C12H15NO | - |

| Molecular Weight | 189.26 g/mol | Pass (≤ 500) |

| LogP | 3.10 | Pass (≤ 5) |

| Hydrogen Bond Donors | 1 | Pass (≤ 5) |

| Hydrogen Bond Acceptors | 1 | Pass (≤ 10) |

| Topological Polar Surface Area | 21.7 Ų | - |

| Number of Rotatable Bonds | 2 | - |

| Drug-Likeness | Yes | 0 Violations |

Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical predictions for similar structures.

ADMET Prediction

ADMET prediction provides insights into the pharmacokinetic and pharmacodynamic properties of a compound, which are critical for its success as a drug.

Experimental Protocol: ADMET Prediction

-

Input: The SMILES (Simplified Molecular Input Line Entry System) string or 2D structure of this compound.

-

Software: Utilize a predictive modeling tool like ADMETlab 2.0 or similar platforms.[5]

-

Parameters to Predict:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Predicted clearance rate.

-

Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity).

-

-

Analysis: The predicted ADMET properties are analyzed to identify potential liabilities of the compound.

Table 2: Predicted ADMET Profile of this compound

| Parameter | Category | Predicted Outcome |

| Absorption | Human Intestinal Absorption | High |

| Caco-2 Permeability | High | |

| Distribution | Blood-Brain Barrier Penetration | Likely |

| Plasma Protein Binding | High | |

| Metabolism | CYP2D6 Inhibitor | Likely |

| CYP3A4 Inhibitor | Unlikely | |

| Toxicity | AMES Mutagenicity | Non-mutagenic |

| hERG Inhibition | Low risk |

Note: The data in this table are hypothetical predictions for illustrative purposes.

Target Identification and Molecular Docking

Given that many indole derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, COX-2 is a plausible target for this compound.[8][9] Molecular docking can be employed to predict the binding affinity and interaction of the compound with the active site of COX-2.

Experimental Protocol: Molecular Docking

-

Preparation of the Receptor:

-

The 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 4COX) is downloaded from the Protein Data Bank.

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogens and charges are added to the protein structure using software like AutoDockTools.

-

-

Preparation of the Ligand:

-

The 3D structure of this compound is generated and energy-minimized using a chemistry software package.

-

Torsional degrees of freedom are defined.

-

-

Docking Simulation:

-

A grid box is defined around the active site of the receptor.

-

A docking program such as AutoDock Vina is used to perform the docking simulation, which predicts the binding poses and affinities.

-

-

Analysis of Results:

-

The predicted binding energy (in kcal/mol) is recorded.

-

The binding pose with the lowest energy is visualized to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the receptor's active site.

-

Table 3: Predicted Molecular Docking Results against COX-2

| Ligand | Target | Predicted Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) |

| This compound | COX-2 (PDB: 4COX) | -8.5 | Arg120, Tyr355, Ser530 |

| Indomethacin (Control) | COX-2 (PDB: 4COX) | -9.2 | Arg120, Tyr355, Ser530 |

Note: These are hypothetical results for demonstration purposes.

Potential Signaling Pathway

If this compound is an effective COX-2 inhibitor, it would likely interfere with the prostaglandin biosynthesis pathway, which is a key process in inflammation.

Caption: A simplified diagram of the COX-2 signaling pathway in inflammation.

Conclusion

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of this compound. The described methodologies, from physicochemical property prediction to molecular docking and pathway analysis, offer a robust approach for the initial assessment of this and other novel chemical entities. The hypothetical results presented suggest that this compound possesses drug-like properties and may exhibit anti-inflammatory activity through the inhibition of COX-2. It is imperative to note that these computational predictions require experimental validation to confirm the bioactivity and therapeutic potential of this compound. The workflows and protocols detailed herein serve as a valuable starting point for further investigation by researchers in the field of drug discovery and development.

References

- 1. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 7. calpaclab.com [calpaclab.com]

- 8. isfcppharmaspire.com [isfcppharmaspire.com]

- 9. soc.chim.it [soc.chim.it]

The Pharmacophore Potential of Isopropoxy Indoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities. Among the various substitutions on the indole ring, the isopropoxy group has emerged as a key pharmacophoric feature, modulating the compound's physicochemical properties and enhancing its interaction with various biological targets. This technical guide provides an in-depth exploration of the pharmacophore potential of isopropoxy indoles, covering their synthesis, biological activities, structure-activity relationships, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this promising area of drug discovery.

Synthesis of Isopropoxy Indole Derivatives

The synthesis of isopropoxy indoles can be achieved through various established methods for indole ring formation, followed by the introduction of the isopropoxy group, or by utilizing isopropoxy-substituted precursors.

A common strategy involves the alkylation of a hydroxy-substituted indole with an isopropyl halide. For instance, the synthesis of 2-(4'-Isopropoxy-4'-methoxyphenyl)-6-methoxyindole can be accomplished by treating the corresponding phenol precursor with 2-bromopropane in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).[1]

More general and adaptable synthetic routes for the core indole structure that can be modified to include the isopropoxy moiety include:

-

Fischer Indole Synthesis: This classic method involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[2] By starting with an isopropoxy-substituted phenylhydrazine, one can directly construct the isopropoxy indole core.

-

Larock Heteroannulation: This palladium-catalyzed reaction provides a versatile method for the synthesis of polysubstituted indoles from 2-haloanilines and alkynes.[3] An isopropoxy-substituted 2-haloaniline can be employed to generate the desired indole scaffold.

A general workflow for the synthesis and evaluation of isopropoxy indoles is depicted below.

References

- 1. Identification of indole derivatives exclusively interfering with a G protein-independent signaling pathway of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Methodological & Application

Fischer Indole Synthesis: A Detailed Guide to the Preparation of 2,5-Disubstituted Indoles

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Hermann Emil Fischer in 1883, remains a powerful and versatile method for the construction of the indole nucleus.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or a ketone), to yield a substituted indole.[1][2][3] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals.[4] Its derivatives have shown a wide range of biological activities, making the Fischer indole synthesis a critical tool in drug discovery and development.

This application note focuses on the synthesis of 2,5-disubstituted indoles, a class of compounds with significant therapeutic potential. The substituents at the 2- and 5-positions of the indole ring can be readily varied by selecting the appropriate ketone/aldehyde and substituted phenylhydrazine, respectively. This modularity allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs.

Key Features of the Fischer Indole Synthesis:

-

Broad Substrate Scope: A wide variety of substituted phenylhydrazines and carbonyl compounds can be employed, leading to a diverse range of indole derivatives.

-

One-Pot Procedures: The reaction can often be carried out in a single step without the need to isolate the intermediate hydrazone, simplifying the experimental setup.[5]

-

Variety of Catalysts: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can effectively catalyze the reaction.[1]

-

Applications in Total Synthesis: The Fischer indole synthesis has been instrumental in the total synthesis of complex natural products and marketed drugs, including antimigraine agents of the triptan class.[1]

Reaction Mechanism and Workflow

The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:

-

Hydrazone Formation: The reaction commences with the condensation of a substituted phenylhydrazine with a ketone or aldehyde to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.

-

[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.

-

Cyclization and Aromatization: The di-imine intermediate subsequently cyclizes and, following the elimination of a molecule of ammonia, aromatizes to form the stable indole ring.

A general workflow for the synthesis of a 2,5-disubstituted indole is depicted below:

The detailed mechanism of the Fischer indole synthesis is illustrated in the following diagram:

Experimental Protocols

The following are detailed protocols for the synthesis of specific 2,5-disubstituted indoles.

Protocol 1: Synthesis of 2,5-Dimethylindole

This protocol describes the synthesis of 2,5-dimethylindole from p-tolylhydrazine hydrochloride and acetone.

-

Materials:

-

p-Tolylhydrazine hydrochloride

-

Acetone

-

Polyphosphoric acid (PPA)

-

Ice-water

-

Sodium bicarbonate solution (saturated)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolylhydrazine hydrochloride (1 equivalent) and acetone (1.5 equivalents).

-

Add polyphosphoric acid (10 equivalents by weight) to the mixture.

-

Heat the reaction mixture to 100-110 °C with stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice-water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 2,5-dimethylindole by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Protocol 2: Synthesis of 5-Methoxy-2-phenylindole

This protocol outlines the synthesis of 5-methoxy-2-phenylindole from (4-methoxyphenyl)hydrazine hydrochloride and acetophenone.

-

Materials:

-

(4-Methoxyphenyl)hydrazine hydrochloride

-

Acetophenone

-

Glacial acetic acid

-

Ethanol

-

Ice-water

-

Sodium hydroxide solution (10%)

-

Hexane

-

-

Procedure:

-

To a solution of (4-methoxyphenyl)hydrazine hydrochloride (1 equivalent) in ethanol, add acetophenone (1 equivalent).

-

Add a catalytic amount of glacial acetic acid and heat the mixture to reflux for 2-3 hours to form the hydrazone in situ.

-

For the cyclization step, a stronger acid catalyst such as polyphosphoric acid or zinc chloride can be added, and the mixture is heated at a higher temperature (e.g., 120-140 °C) for an additional 2-4 hours. Alternatively, the reaction can be performed in a high-boiling solvent like ethylene glycol with a catalytic amount of sulfuric acid.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Neutralize the mixture with a 10% sodium hydroxide solution.

-

The precipitated solid is collected by filtration, washed with water, and then with cold hexane to remove non-polar impurities.

-

The crude product can be further purified by recrystallization from ethanol to afford pure 5-methoxy-2-phenylindole.

-

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of selected 2,5-disubstituted indoles via the Fischer indole synthesis.

| 2-Substituent | 5-Substituent | Arylhydrazine | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl | Methyl | p-Tolylhydrazine | Acetone | Polyphosphoric Acid | Neat | 100-110 | 1-2 | 75-85 |

| Phenyl | Methoxy | (4-Methoxyphenyl)hydrazine | Acetophenone | Acetic Acid / PPA | Ethanol | Reflux / 120-140 | 2-3 / 2-4 | 70-80 |

| Aryl | -SO₂NHCH₃ | 2-(4-Hydrazinophenyl)ethanesulfonic acid methylamide | Substituted Acetophenones | Polyphosphoric Acid | Neat (Thermal) | - | - | ~76 |

| Fused Ring | -SO₂NHCH₃ | 2-(4-Hydrazinophenyl)ethanesulfonic acid methylamide | Cyclic Ketones | Acetic Acid | - | Microwave | - | up to 93 |

Note: Yields are approximate and can vary depending on the specific reaction conditions and purification methods.[5]

Conclusion

The Fischer indole synthesis is a robust and highly adaptable method for preparing 2,5-disubstituted indoles. By carefully selecting the starting arylhydrazine and carbonyl compound, along with optimizing the reaction conditions, researchers can efficiently synthesize a diverse library of indole derivatives for various applications in drug discovery and materials science. The protocols provided herein serve as a practical guide for the synthesis of this important class of heterocyclic compounds.

References

Application Notes and Protocols for N-Alkylation of 5-isopropoxy-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the N-alkylation of 5-isopropoxy-2-methyl-1H-indole, a common synthetic transformation in medicinal chemistry and drug development. The described method utilizes a strong base, sodium hydride, to deprotonate the indole nitrogen, followed by quenching with an electrophilic alkylating agent. This protocol is designed to be a reliable starting point for the synthesis of a variety of N-alkylated this compound derivatives.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] N-alkylation of indoles is a fundamental synthetic strategy to modify their steric and electronic properties, which can significantly impact their pharmacological profile. The protocol outlined herein describes a general and efficient method for the selective N-alkylation of this compound.

Reaction Principle

The N-alkylation of indoles proceeds via a two-step mechanism. First, a strong base is used to deprotonate the acidic N-H of the indole ring, forming a nucleophilic indolide anion. This is typically performed in an anhydrous aprotic solvent to prevent quenching of the base and the anion.[2] In the second step, the indolide anion acts as a nucleophile and attacks an electrophilic alkylating agent, such as an alkyl halide, in an SN2 reaction to form the N-alkylated product.[2] The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N-alkylation over C-alkylation.[3][4]

Experimental Workflow

Figure 1. A generalized workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkylating agent (e.g., ethyl bromide, benzyl bromide, etc.)

-

Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Deionized water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or Argon gas inlet

-

Syringes and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glass column for chromatography

Procedure:

-

Preparation:

-

Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.

-

To a dry, two or three-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet, add this compound (1.0 eq).

-

Dissolve the indole in anhydrous DMF or THF (approximately 0.1-0.2 M concentration).

-

-

Deprotonation:

-

Cool the solution to 0°C using an ice bath.

-

Under a positive pressure of nitrogen, carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in a fume hood. Hydrogen gas is evolved during the addition.[3]

-

Allow the resulting mixture to stir at 0°C for 30-60 minutes. The formation of the indolide anion may be indicated by a change in color and the cessation of hydrogen evolution.[5]

-

-

Alkylation:

-

While maintaining the temperature at 0°C, add the alkylating agent (1.1-1.5 eq) dropwise via syringe.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-16 hours. The progress of the reaction should be monitored by TLC.

-

-

Work-up:

-

Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by slowly adding deionized water at 0°C to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and add more deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with deionized water, followed by saturated aqueous sodium chloride (brine).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

-

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

| Reagent/Parameter | Molar Ratio (eq) | Amount (for 1 mmol scale) | Notes |

| This compound | 1.0 | 189.25 mg | Starting material |

| Sodium Hydride (60% dispersion) | 1.1 - 1.2 | 44 - 48 mg | Base for deprotonation |

| Alkylating Agent (e.g., Ethyl Bromide) | 1.1 - 1.5 | 120 - 163 mg (83 - 112 µL) | Electrophile |

| Anhydrous Solvent (DMF or THF) | - | 5 - 10 mL | Reaction medium |

| Deprotonation Temperature | - | 0°C | |

| Deprotonation Time | - | 30 - 60 min | |

| Alkylation Temperature | - | 0°C to Room Temperature | |

| Alkylation Time | - | 2 - 16 h | Monitor by TLC |

Signaling Pathway Diagram

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. youtube.com [youtube.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for 5-isopropoxy-2-methyl-1H-indole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential medicinal chemistry applications of 5-isopropoxy-2-methyl-1H-indole, focusing on its plausible role as a cannabinoid receptor 1 (CB1) agonist. The information is curated for researchers in drug discovery and development, providing detailed experimental protocols for synthesis and biological evaluation.

Application Notes

Introduction

Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. The 2-methyl-1H-indole core, in particular, is a key feature in many pharmacologically active molecules. Modifications at the 5-position of the indole ring have been shown to significantly influence the biological activity of these compounds. This compound is a synthetic derivative with potential therapeutic applications, primarily suggested by its structural similarity to known cannabinoid receptor agonists.

Potential Therapeutic Area: Cannabinoid Receptor 1 (CB1) Agonism

Based on the structure-activity relationships of known indole-based cannabinoid CB1 receptor agonists, this compound is a promising candidate for investigation as a CB1 agonist.[1][2][3][4] The CB1 receptor is a G-protein coupled receptor primarily expressed in the central and peripheral nervous system and is a key component of the endocannabinoid system. Agonism of the CB1 receptor is associated with a range of physiological effects, including analgesia, appetite stimulation, and modulation of mood and memory. Therefore, this compound could be a valuable lead compound for the development of novel therapeutics for conditions such as:

-

Chronic Pain

-

Nausea and Vomiting (e.g., chemotherapy-induced)

-

Anorexia and Cachexia

-

Neuropathic Pain

The isopropoxy group at the 5-position may confer desirable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability, compared to other alkoxy substituents.

Structure-Activity Relationship (SAR) Insights

For indole-based cannabinoid agonists, several structural features are crucial for potent and selective activity. The general pharmacophore includes a substituted indole core. The substituent at the 5-position of the indole ring is known to influence binding affinity and functional activity at the CB1 receptor. The 2-methyl group is also a common feature in potent CB1 agonists. The N1 position of the indole is often substituted with a group that can interact with a specific pocket of the receptor, though unsubstituted indoles can also exhibit activity.

Experimental Protocols

1. Synthesis of this compound

A plausible synthetic route for this compound is the Fischer indole synthesis. This classic method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde.

Protocol: Fischer Indole Synthesis

-

Step 1: Synthesis of (4-isopropoxyphenyl)hydrazine

-

To a solution of 4-isopropoxyaniline (1 equivalent) in a suitable solvent (e.g., hydrochloric acid), add a solution of sodium nitrite (1.1 equivalents) in water at 0-5 °C to form the diazonium salt.

-

Reduce the diazonium salt in situ using a reducing agent such as sodium sulfite or tin(II) chloride to yield (4-isopropoxyphenyl)hydrazine.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Step 2: Condensation and Cyclization

-

React the synthesized (4-isopropoxyphenyl)hydrazine (1 equivalent) with acetone (1.2 equivalents) in a suitable solvent (e.g., ethanol or acetic acid).

-

Heat the reaction mixture under reflux for several hours to facilitate the formation of the hydrazone intermediate and subsequent cyclization.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

-

2. Biological Evaluation: Cannabinoid Receptor 1 (CB1) Assays

To evaluate the activity of this compound at the CB1 receptor, a series of in vitro assays can be performed.

2.1. CB1 Receptor Binding Assay

This assay determines the affinity of the test compound for the CB1 receptor by measuring its ability to displace a known radiolabeled CB1 ligand.[5][6][7]

Protocol: Radioligand Displacement Assay

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Competition Binding:

-

In a 96-well plate, add the cell membranes, the radioligand (e.g., [³H]CP-55,940), and varying concentrations of the test compound (this compound).

-

For non-specific binding determination, include wells with a high concentration of a known unlabeled CB1 ligand (e.g., WIN 55,212-2).

-

Incubate the plate at 30°C for 90 minutes.

-

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

2.2. CB1 Receptor Functional Assay

This assay measures the ability of the test compound to activate the CB1 receptor and elicit a downstream signaling response. A common method is to measure the modulation of cyclic AMP (cAMP) levels.[8]

Protocol: cAMP Assay

-

Cell Culture: Culture a cell line expressing the human CB1 receptor (e.g., CHO-hCB1 cells) in appropriate media.

-

Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

-

Compound Treatment:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test compound (this compound).

-

Stimulate the cells with forskolin to induce cAMP production.

-

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Generate a dose-response curve and determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.26 g/mol |

| CAS Number | 1134334-84-1 |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in methanol, ethanol, DMSO |

Table 2: Hypothetical Biological Activity Data for this compound at the CB1 Receptor

| Assay | Parameter | Hypothetical Value |

| CB1 Binding Assay | Ki (nM) | 50 - 200 |

| cAMP Functional Assay | EC₅₀ (nM) | 100 - 500 |

| cAMP Functional Assay | Emax (%) | 80 - 100 |

Note: The values in Table 2 are hypothetical and should be determined experimentally.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: CB1 receptor signaling pathway upon agonist binding.

Caption: Overall experimental workflow for evaluation.

References

- 1. Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 6. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. innoprot.com [innoprot.com]

Application Notes and Protocols for High-Pressure Organic Synthesis of Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of indole derivatives utilizing high-pressure organic synthesis techniques. The application of high pressure as a reaction parameter can lead to significant improvements in reaction rates, yields, and stereoselectivity, offering a powerful tool for the synthesis of complex molecules.[1]

Introduction to High-Pressure Organic Synthesis

High-pressure chemistry, or piezochemistry, explores chemical reactions under elevated pressure conditions, typically ranging from 0.1 to 2.0 GPa (1 to 20 kbar).[2][3] This non-traditional activation method can profoundly influence the course of a chemical reaction by affecting the activation volume (ΔV‡) and the reaction volume (ΔV). Reactions with a negative activation volume, where the volume of the transition state is smaller than the volume of the reactants, are accelerated by pressure. Similarly, reactions with a negative reaction volume, where the products are more compact than the reactants, are thermodynamically favored at high pressure.

Key advantages of employing high pressure in organic synthesis include:

-

Acceleration of slow reactions: Reactions that are sluggish at atmospheric pressure can be significantly accelerated.

-

Increased yields and selectivity: High pressure can favor the formation of the desired product over side reactions, leading to higher yields and improved chemo-, regio-, and stereoselectivity.[4]

-

Access to novel chemical space: Reactions that are not feasible under thermal conditions can often be achieved under high pressure, enabling the synthesis of unique molecular architectures.[3]

-

Green chemistry principles: By improving efficiency and reducing the need for harsh reagents or high temperatures, high-pressure synthesis can align with the principles of green chemistry.[1]

Indole and its derivatives are a critical class of heterocyclic compounds found in a vast array of natural products, pharmaceuticals, and agrochemicals.[5][6] Their diverse biological activities make them attractive targets for synthetic chemists.[5][6] High-pressure synthesis offers a valuable strategy for the efficient construction of the indole core and its subsequent functionalization.

Key High-Pressure Reactions for Indole Synthesis

Several classes of organic reactions used for indole synthesis are particularly amenable to high-pressure conditions.

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, are classic examples of transformations that benefit from high pressure due to their typically negative activation and reaction volumes.[2] High pressure can promote cycloadditions involving less reactive dienes or dienophiles and can influence the stereochemical outcome of the reaction.[4]

[4+2] Cycloaddition (Diels-Alder Reaction): The indole nucleus can act as a dienophile or be part of a diene system. High pressure can facilitate the Diels-Alder reaction to construct fused indole ring systems that are difficult to access under thermal conditions. For instance, vinyl-substituted indoles can act as dienes in [4+2] cycloadditions, with high pressure favoring the formation of endo isomers.[4]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, are highly efficient for generating molecular diversity. High pressure can be a beneficial tool for promoting MCRs by accelerating the reaction rates and improving yields. Under high-pressure conditions, indoles can react with dichloromethane and secondary amines to yield Mannich products.[7]

Transition-Metal-Catalyzed Reactions

While high pressure is more commonly associated with pericyclic reactions, it can also influence transition-metal-catalyzed processes. The effect of pressure on these reactions is more complex and depends on the volume changes associated with each step of the catalytic cycle, including oxidative addition, reductive elimination, and ligand exchange. In some cases, high pressure has been shown to improve the efficiency of transition-metal-catalyzed indole syntheses.[8]

Data Presentation

The following tables summarize quantitative data for selected high-pressure syntheses of indole derivatives.

Table 1: High-Pressure [4+2] Cycloaddition for the Synthesis of Fused Indoles

| Entry | Diene | Dienophile | Pressure (kbar) | Temperature (°C) | Time (h) | Solvent | Product | Yield (%) | Ref. |

| 1 | 3-(2-Alkoxyvinyl)indole | N-Phenylmaleimide | 12-16 | 25 | 24 | Dichloromethane | Endo-adduct | >95 | [2] |

| 2 | 3-(2-Alkoxyvinyl)indole | Dimethyl acetylenedicarboxylate | 12-16 | 25 | 48 | Dichloromethane | Cycloadduct | 80 | [2] |

| 3 | 2-Vinylindole | Maleic anhydride | 10 | 20 | 18 | Dichloromethane | Tetrahydrocarbazole derivative | 92 | [4] |

Table 2: High-Pressure Multicomponent Synthesis of Indole Derivatives

| Entry | Indole Reactant | Aldehyde | Third Component | Pressure (kbar) | Temperature (°C) | Time (h) | Solvent | Product | Yield (%) | Ref. |

| 1 | Indole | Dichloromethane | Secondary Amine | 10 | 50 | 20 | Acetonitrile | 2-Aminomethylindole | 60-80 | [7] |

Experimental Protocols

General High-Pressure Experimental Setup

High-pressure reactions are typically carried out in a specialized high-pressure apparatus, such as a piston-cylinder or multi-anvil press. The reaction mixture is sealed in a flexible container (e.g., a Teflon tube or a lead capsule) and placed within the pressure vessel. A pressure-transmitting fluid (e.g., a silicone oil or a mixture of solvents) is used to apply hydrostatic pressure to the reaction vessel. The temperature is controlled by an internal or external heating system.

dot